1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene
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Overview
Description
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₁₀H₁₇Cl It is a cyclopentene derivative that features a chloro-substituted dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene typically involves the reaction of cyclopentene with 3-chloro-2,2-dimethylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and yields. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-(2,2-dimethylpropyl)cyclopent-1-ene.
Scientific Research Applications
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclohex-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclobut-1-ene
Uniqueness
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the chloro-substituted dimethylpropyl group on the cyclopentene ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H17Cl |
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Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-(3-chloro-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
WQACCDAUZGFFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CCCC1)CCl |
Origin of Product |
United States |
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